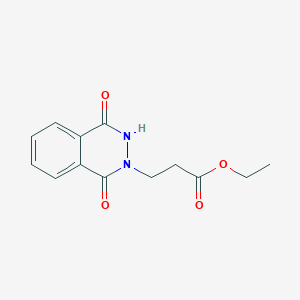

ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-2-19-11(16)7-8-15-13(18)10-6-4-3-5-9(10)12(17)14-15/h3-6H,2,7-8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYCRQMBIRZTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205367 | |

| Record name | Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22418-98-0 | |

| Record name | Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone, followed by esterification with ethyl bromoacetate. The reaction conditions often include:

Solvent: Common solvents include ethanol or methanol.

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Phthalazine derivatives, including ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate, have been investigated for their potential anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have shown cytotoxic effects against breast cancer and leukemia cell lines, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes and pathways essential for cancer cell proliferation. This compound may interact with cellular targets that regulate apoptosis and cell cycle progression .

Antimicrobial Properties

Recent research has highlighted the antimicrobial activity of phthalazine derivatives. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential application in treating infections .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of novel heterocycles. For example, reactions involving this compound have led to the formation of coumarin derivatives and other heterocyclic structures with diverse biological activities . This synthetic versatility is valuable in drug discovery and development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of phthalazine derivatives is crucial for optimizing their biological activity. Variations in substituents on the phthalazine ring or the ester group can significantly influence the pharmacological profile of compounds like this compound. Research has shown that specific modifications can enhance anticancer or antimicrobial properties while reducing toxicity .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Functional Differences

Key Observations:

Side-Chain Modifications: Ethyl vs. In contrast, the ethyl ester’s shorter chain may favor solubility in polar solvents during synthesis . Nitrile vs. ester groups: The nitrile-containing precursor (e.g., 3-(1,4-dioxo...)propanoate nitrile) is more reactive in MCRs, enabling efficient cyclization to form pyran-linked hybrids .

Biological Activity: Phthalazinone-pyrazole hybrids derived from ethyl propanoate analogs demonstrated cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 12–28 µM . In contrast, thiazole derivatives synthesized from nitrile precursors showed antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), suggesting substituent-dependent bioactivity .

Synthetic Utility: Ethyl propanoate derivatives are preferred for generating ester-functionalized intermediates, while nitrile analogs enable the formation of carbon-carbon bonds in MCRs .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Derivatives

- IR Analysis: Phthalazinone derivatives exhibit strong carbonyl (1,730–1,748 cm⁻¹) and nitrile (2,190–2,258 cm⁻¹) stretches, while aroma-focused esters (e.g., ethyl 3-(methylthio)propanoate) lack these functional groups .

- ¹H-NMR: Ethyl propanoate derivatives show characteristic ethyl group signals (δ 1.2–1.3 for -CH₃, δ 4.0–4.2 for -OCH₂), absent in nitrile-based analogs .

Biological Activity

Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate is a synthetic compound belonging to the class of phthalazine derivatives. This article delves into its biological activities, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 262.26 g/mol. The compound features a phthalazine core with two carbonyl groups and an ethyl ester group, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that phthalazine derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Several studies have demonstrated that phthalazine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : Phthalazine derivatives are known to act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit enzymes that play a role in tumor progression or bacterial virulence .

Case Studies and Experimental Data

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 μM to 100 μM.

- Table 1: Cytotoxicity Results

Cell Line IC50 (μM) HeLa (Cervical) 25 MCF-7 (Breast) 30 A549 (Lung) 20 - Mechanism of Action :

-

Antimicrobial Activity :

- In vitro studies have also assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL against Gram-positive and Gram-negative bacteria .

Synthesis and Derivative Comparisons

The synthesis of this compound typically involves multi-step organic reactions starting from phthalic anhydride derivatives. Comparative studies show that variations in the alkyl chain length (such as butyl or methyl esters) can influence both solubility and biological activity.

Table 2: Comparison of Phthalazine Derivatives

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Ethyl Ester | Anticancer and antimicrobial |

| Butyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate | Butyl Ester | Stronger antimicrobial properties |

| Mthis compound | Methyl Ester | Lower cytotoxicity but higher solubility |

Q & A

Q. What are the optimized synthetic routes for ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves phthalazine derivatives and esterification steps. Microwave-assisted synthesis or refluxing with acetic acid (e.g., in ethanol/water mixtures) enhances reaction rates and yields . Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : 60–80°C minimizes side reactions during esterification.

- Catalysts : Acidic conditions (e.g., acetic acid) facilitate cyclization of the phthalazinone core .

Optimization requires monitoring via TLC and HPLC to track intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm ester and phthalazinone moieties (e.g., carbonyl peaks at δ 165–175 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₄N₂O₄, theoretical MW: 278.09 g/mol) .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or Mosmann’s colorimetric assay on HCT-116 or HeLa cells to evaluate IC₅₀ values .

- Enzyme Inhibition : Screen against proteases (e.g., SARS-CoV Mpro) via fluorescence-based assays, referencing structural analogs with confirmed activity .

- Solubility Testing : Measure logP (octanol/water) to predict bioavailability; derivatives with logP <3 are preferred for in vitro studies .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition efficacy be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Resolve via:

- Kinetic Studies : Determine inhibition constants (Kᵢ) under standardized pH and temperature conditions .

- Molecular Docking : Use software like AutoDock to model interactions with target enzymes (e.g., phthalazinone core binding to catalytic cysteine in proteases) .

- Control Experiments : Compare with known inhibitors (e.g., (S)-2-acetamido derivatives) to validate assay reliability .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via HPLC. Phthalazinones are prone to hydrolysis at pH >8 .

- Prodrug Design : Modify the ethyl ester to tert-butyl esters for enhanced plasma stability .

- Lyophilization : Stabilize as a lyophilized powder stored at -20°C, reconstituted in DMSO for assays .

Q. How does structural modification of the propanoate side chain affect biological activity?

- Methodological Answer : Refer to SAR studies on analogs (Table 1):

| Derivative Modification | Enzyme Inhibition (IC₅₀) | Cytotoxicity (HCT-116, IC₅₀) |

|---|---|---|

| Ethyl ester (parent compound) | 12 µM | 45 µM |

| Propanoic acid (hydrolyzed) | 8 µM | 28 µM |

| tert-Butyl ester | >50 µM | >100 µM |

| Hydrolysis to the carboxylic acid enhances activity, likely due to improved target binding . |

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., MAPK/ERK suppression) .

- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to track apoptosis .

Methodological Notes for Contradictory Data

- Synthesis Yields : Discrepancies in reported yields (40–75%) may stem from solvent purity or microwave power calibration. Standardize equipment and reagent sources .

- Biological Activity : Variability in IC₅₀ values across studies often reflects cell line heterogeneity. Use authenticated cell lines (e.g., ATCC) and report passage numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.